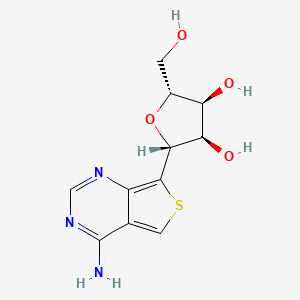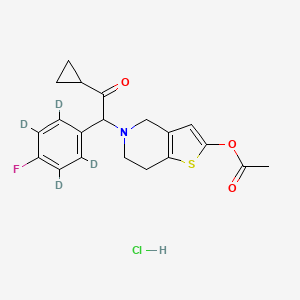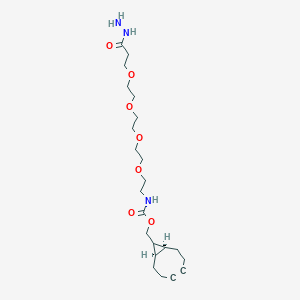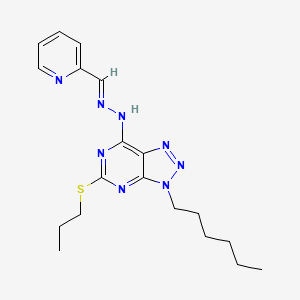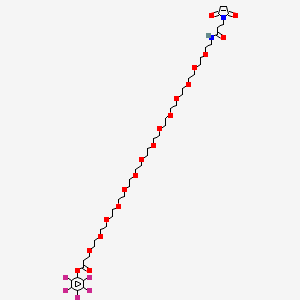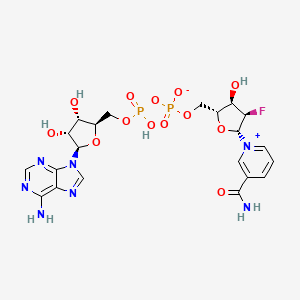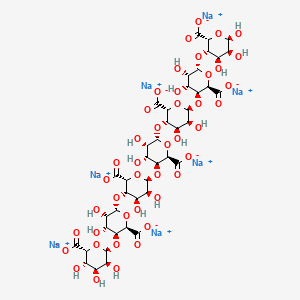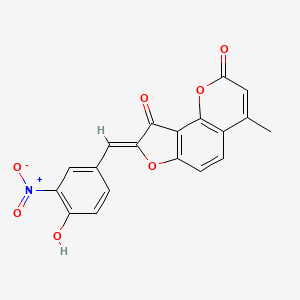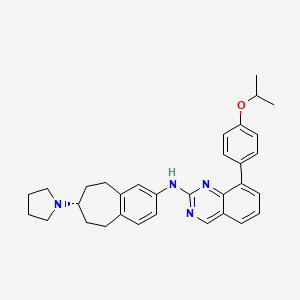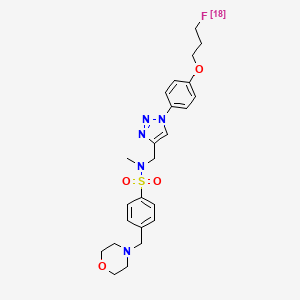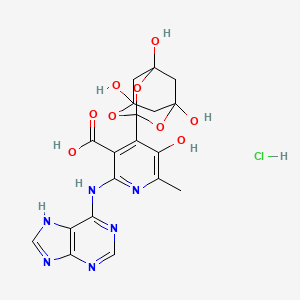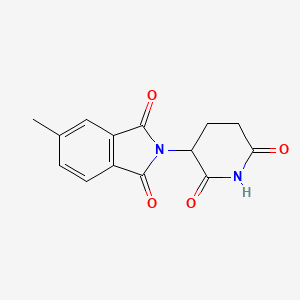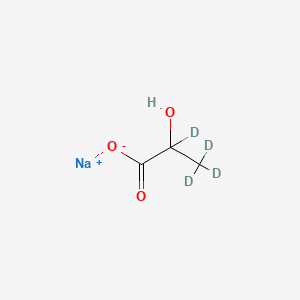
4-Hydroxy Raloxifene-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy Raloxifene-d4 is a deuterated form of 4-Hydroxy Raloxifene, a selective estrogen receptor modulator (SERM). This compound is primarily used as an internal standard in mass spectrometry for the quantification of raloxifene. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotopic label that aids in accurate measurement and analysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Raloxifene-d4 involves multiple steps, starting from the base compound raloxifene. The process includes the introduction of deuterium atoms into the molecular structure. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterated solvents and catalysts under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy Raloxifene-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These products are often used in further research and development of new pharmaceuticals and chemical compounds .
Aplicaciones Científicas De Investigación
4-Hydroxy Raloxifene-d4 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of raloxifene and its metabolites.
Biology: Employed in studies investigating the biological effects of raloxifene and its analogs.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of raloxifene in the body.
Industry: Applied in the development and quality control of pharmaceutical products containing raloxifene
Mecanismo De Acción
4-Hydroxy Raloxifene-d4, like raloxifene, acts as a selective estrogen receptor modulator. It binds to estrogen receptors in various tissues, exhibiting both agonistic and antagonistic effects depending on the tissue type. In bone tissue, it mimics the effects of estrogen, promoting bone density and reducing the risk of fractures. In breast and uterine tissues, it acts as an antagonist, reducing the risk of cancer development. The molecular targets include estrogen receptors alpha and beta, and the pathways involved are related to estrogen signaling and bone metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Tamoxifen: Another SERM used in the treatment of breast cancer.
Bazedoxifene: A SERM used for the treatment of osteoporosis.
Toremifene: A SERM used in the treatment of metastatic breast cancer.
Uniqueness
4-Hydroxy Raloxifene-d4 is unique due to its deuterated form, which provides enhanced stability and accuracy in analytical measurements. This makes it particularly valuable in research settings where precise quantification is essential. Additionally, its dual agonistic and antagonistic effects on estrogen receptors make it a versatile compound for various therapeutic applications .
Propiedades
Fórmula molecular |
C28H27NO4S |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
[4-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone |
InChI |
InChI=1S/C28H27NO4S/c30-21-11-7-20(8-12-21)28-26(25-23(31)5-4-6-24(25)34-28)27(32)19-9-13-22(14-10-19)33-18-17-29-15-2-1-3-16-29/h4-14,30-31H,1-3,15-18H2/i17D2,18D2 |
Clave InChI |
NOAUIPGLJUIQCW-DBTGQBASSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=CC=CC(=C32)O)C4=CC=C(C=C4)O)N5CCCCC5 |
SMILES canónico |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=CC=CC(=C43)O)C5=CC=C(C=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


